molecular formula C10H13NO3 B045891 N-(2,4-Dimethoxyphenyl)acetamide CAS No. 23042-75-3

N-(2,4-Dimethoxyphenyl)acetamide

Cat. No. B045891
CAS RN: 23042-75-3
M. Wt: 195.21 g/mol
InChI Key: PUOPSKXVSJHFJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,4-Dimethoxyphenyl)acetamide typically involves reactions under controlled conditions to achieve high yield and purity. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product was then purified through recrystallization and characterized using various spectroscopic techniques (G. Sharma et al., 2018).

Molecular Structure Analysis

The structural analysis of N-(2,4-Dimethoxyphenyl)acetamide derivatives reveals significant insights into their conformation and molecular geometry. X-ray crystallography has been a valuable tool in determining the crystal systems, space groups, and unit cell parameters. For example, certain acetamide derivatives crystallize in the orthorhombic system with specific space groups and exhibit intermolecular hydrogen bonds crucial for their stability and reactivity (B. Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N-(2,4-Dimethoxyphenyl)acetamide derivatives can lead to a variety of products with diverse properties. These reactions are influenced by the functional groups present in the molecule. For instance, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide demonstrates the reactivity of acetamide derivatives under specific conditions, leading to products with potential pharmacological effects (He Xiang-qi, 2007).

Physical Properties Analysis

The physical properties of N-(2,4-Dimethoxyphenyl)acetamide and its derivatives, such as melting points, boiling points, and solubility, are essential for understanding their behavior in different environments. These properties are determined through experimental studies and are critical for the compound's application in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and effectiveness of N-(2,4-Dimethoxyphenyl)acetamide derivatives. Studies on related compounds have shown that they can participate in various chemical reactions, offering insights into their potential uses in organic synthesis and medicinal chemistry. The acetamide moiety, in particular, is a functional group present in many natural and pharmaceutical products, highlighting the importance of these compounds in synthetic and medicinal chemistry (Takeo Sakai et al., 2022).

Scientific Research Applications

  • Anticonvulsant Activity : A study by Pękala et al. (2011) found that certain derivatives, specifically trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, exhibit significant anticonvulsant properties, mainly through the inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).

  • Antibacterial, Antifungal, and Anticancer Properties : Muruganandam, Kumar, and Balasubramanian (2013) reported that N-((Diphenylamino)methyl)acetamide, when complexed with certain metals like cerium(IV), thorium(IV), and dioxouranium(VI), shows promising antibacterial, antifungal, and anticancer activities (Muruganandam et al., 2013).

  • Antiviral and Antiapoptotic Effects : Ghosh et al. (2008) discovered that a novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in Japanese encephalitis, reducing viral load and increasing survival rates (Ghosh et al., 2008).

  • Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2011) identified that N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide could serve as potential pesticides, with X-ray powder diffraction data offering insights into their chemical structures (Olszewska et al., 2011).

  • Synthesis of Isochinolin Compounds : Niederstein and Peter (1989) noted that Acetamide 2d provides dihydro-1-(trifluormethyl)isochinolin 4d, representing a new method for preparing these compounds (Niederstein & Peter, 1989).

  • Thermodynamic Studies : Štejfa et al. (2020) explored the polymorphism, vapor pressures, and heat capacities of acetamide and its derivatives, shedding light on molecular interactions and trends in liquid phase thermodynamic properties (Štejfa et al., 2020).

Safety And Hazards

The safety and hazards of N-(2,4-Dimethoxyphenyl)acetamide are not directly available. However, similar compounds advise avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended8.


Future Directions

The future directions of N-(2,4-Dimethoxyphenyl)acetamide are not directly available. However, similar compounds have been studied for their potential in scientific research applications2.


properties

IUPAC Name

N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)11-9-5-4-8(13-2)6-10(9)14-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOPSKXVSJHFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066850
Record name Acetamide, N-(2,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethoxyphenyl)acetamide

CAS RN

23042-75-3
Record name N-(2,4-Dimethoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23042-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023042753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2,4-dimethoxyphenyl)-
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Record name Acetamide, N-(2,4-dimethoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dimethoxyphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
V Zyabrev, B Demydchuk… - … Res Appl Chem, 2022 - biointerfaceresearch.com
A novel series of 4-arylsulfonyl-1, 3-oxazoles have been synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry. …
Number of citations: 1 biointerfaceresearch.com
MKC Félix, ERT Leite, LR Dutra, MA Ribeiro… - Industrial Crops and …, 2022 - Elsevier
Fungal metabolites have shown promising potential as alternative tools for controlling mosquito larvae. Here, we evaluated the insecticidal activities of secondary metabolites (smAf) …
Number of citations: 2 www.sciencedirect.com
O Stamatoiu, A Bubnov, I Ţârcomnicu, M Iovu - Journal of Molecular …, 2008 - Elsevier
Series of new compounds prepared by condensing the sodium salt of 4-[(4-methoxy-benzylidene)-amino]-phenol with chloroacetanilides carrying various substituents in different …
Number of citations: 36 www.sciencedirect.com
CA Escobar, D Sicker, HM Niemeyer - Journal of chemical ecology, 1999 - Springer
A total of 25 compounds including benzoxazinones, benzoxazolinones, and N-glyoxylamide derivatives were tested as antifeedants and antibiotics towards the aphid Sitobion avenae …
Number of citations: 39 link.springer.com
E Gikas, M Derventi, I Panderi… - Journal of liquid …, 2002 - Taylor & Francis
A new fluorescent reagent for carboxylic acids, N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) was synthesized. The fluorescence properties of Br-…
Number of citations: 15 www.tandfonline.com
Z Xu, L Chai, ZQ Liu - Organic letters, 2017 - ACS Publications
A free-radical-promoted aryl/heteroaryl C–H silylation using hydrosilane was developed. This cross-dehydrogenative silylation enables both electron-rich and electron-poor aromatics to …
Number of citations: 59 pubs.acs.org
JM Ku, K Park, JH Lee, KJ Cho, YJ Nam… - Journal of Medicinal …, 2016 - ACS Publications
Axon regeneration after injury in the central nervous system is hampered in part because if an age-dependent decline in the intrinsic axon growth potential, and one of the strategies to …
Number of citations: 8 pubs.acs.org
M Fereidoonnezhad, SMH Tabaei, A Sakhteman… - Journal of Molecular …, 2020 - Elsevier
Dichloroacetate (DCA) as a mitochondria-targeting small molecule, through inhibition of pyruvate dehydrogenase kinases (PDK 1-4 ), promotes mitochondria-regulated apoptosis and …
Number of citations: 16 www.sciencedirect.com
H Rámirez, JR Rodrigues, MR Mijares… - Journal of Chemical …, 2020 - journals.sagepub.com
A novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives is synthesized via substitution with 2-mercapto-4-methyl-5-thiazoleacetic acid at …
Number of citations: 10 journals.sagepub.com
DT Le, HS Lee, YJ Chung, MY Yoon… - Bulletin of the Korean …, 2007 - koreascience.kr
Mycobacterium tuberculosis is a pathogen responsible for 2-3 million deaths every year worldwide. The emergence of drug-resistant and multidrug-resistant tuberculosis has increased …
Number of citations: 13 koreascience.kr

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